1-(2-(p-Tolylamino)phenyl)ethan-1-one
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Overview
Description
1-(2-(p-Tolylamino)phenyl)ethan-1-one is an organic compound that features a phenyl ring substituted with a p-tolylamino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(p-Tolylamino)phenyl)ethan-1-one can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenone with p-toluidine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-(p-Tolylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(2-(p-Tolylamino)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of 1-(2-(p-Tolylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to alterations in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(phenylamino)ethanone
- 1-(4-Fluorophenyl)-2-p-tolylethanone
- 2-(4-Bromophenyl)-1-p-tolylethanone
Uniqueness
1-(2-(p-Tolylamino)phenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
23699-75-4 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-[2-(4-methylanilino)phenyl]ethanone |
InChI |
InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)16-15-6-4-3-5-14(15)12(2)17/h3-10,16H,1-2H3 |
InChI Key |
VUUFCZQSVDLVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
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